molecular formula C18H19N3O4 B1337713 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide CAS No. 26400-34-0

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide

货号: B1337713
CAS 编号: 26400-34-0
分子量: 341.4 g/mol
InChI 键: VWWNVBHNYLBUSY-HVHJFMEUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide is a synthetic compound of significant research interest due to its hybrid structure, which incorporates a furan-based cinnamoyl group and a phenylalanylamide moiety. Its core structure is analogous to cinnamoyl anthranilates, a class of compounds known to exhibit antiproliferative activity by acting as antitubulin agents, inhibiting cell division . The 2-furyl group within the structure is characterized as an electron-withdrawing substituent that can influence the compound's electronic properties and its interaction with biological targets . The (2S)-2-amino-3-phenylpropanamide (phenylalanylamide) component is a known structural motif that can interact with various biological targets, such as the Substance-P receptor . This combination of features makes the compound a promising candidate for investigative applications in chemical biology and medicinal chemistry, particularly in the study of mechanisms related to cell proliferation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-18(24)15(11-13-5-2-1-3-6-13)21-17(23)12-20-16(22)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,24)(H,20,22)(H,21,23)/b9-8+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNVBHNYLBUSY-HVHJFMEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This dipeptide derivative, often referred to in scientific literature for its applications in protease studies and drug discovery, exhibits unique interactions due to its structural characteristics. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H19N3O4
Molar Mass 293.32 g/mol
IUPAC Name (2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-phenylpropanamide
CAS Number 67607-49-2

The biological activity of this compound primarily involves its interaction with proteases. The furylacryloyl moiety allows for specific binding to proteolytic enzymes, thereby influencing various biochemical pathways. The compound's amide bonds can be hydrolyzed by proteases, leading to the release of active peptides which may further modulate biological responses.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in human breast cancer cells (MCF7), with an IC50 value indicating significant potency in disrupting cell cycle progression .

Enzyme Inhibition

The compound has been utilized as a substrate in enzyme kinetics studies, particularly focusing on its role as a protease inhibitor. It has shown effectiveness in inhibiting serine proteases, which are critical in various physiological processes and disease states . This inhibition is attributed to the structural specificity of the furylacryloyl group.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other dipeptide substrates:

Compound NameBiological ActivityUnique Features
FA-Gly-Leu-NH2Protease studiesSimpler structure, less specific binding
FA-Gly-Phe-NH2Investigated for protease activitySimilar structural framework
(E)-Furan DerivativeAnticancer propertiesVariability in furan derivatives

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology .
  • Protease Inhibition : A series of experiments demonstrated that the compound effectively inhibited trypsin and chymotrypsin activities, highlighting its utility as a model substrate for studying enzyme kinetics and interaction dynamics .

相似化合物的比较

Pharmacopeial Forum Analogs (PF 43(1))

Compounds e , f , g , and h listed in PF 43(1) share the phenylpropanamide core but differ in substituents:

  • e: Contains a dimethylphenoxy-acetamide group and a hydroxy-hexane chain.
  • f: Features a formamido group instead of the dimethylphenoxy moiety.
  • g: Substitutes the dimethylphenoxy group with an acetamido group.
  • h : Incorporates a benzyl-oxazinan ring system.

Key Differences :

  • The target compound’s furan-propenoyl group is absent in these analogs, which instead prioritize phenoxy or formamido substituents.

Enamine Ltd Building Block (EN300-817871)

This analog includes a branched structure with multiple carbamimidamido groups and a phenylpropanamide terminus.

Key Differences :

  • The carbamimidamido groups (guanidine derivatives) increase basicity and solubility in acidic environments, unlike the acetyl-amino linker in the target compound.
  • The extended peptide-like backbone may confer higher conformational rigidity, affecting target binding kinetics .

ECHEMI-Listed Compound (74259-08-8)

This molecule features a pyrrolidine ring, a sulfanyl (thiol) group, and a phenylpropanoic acid terminus.

Key Differences :

  • The sulfanyl group introduces redox sensitivity (e.g., disulfide bond formation) absent in the target compound.

Hydroxy-Phenylpropanamide Derivative (L755507)

Synonym: L-755,507 (CAS 159182-43-1) This compound includes a hydroxy group, a benzenesulfonamide moiety, and a hexylurea chain.

Key Differences :

  • The benzenesulfonamide group increases acidity (pKa ~10) compared to the target’s neutral amides.
  • The hydroxy group enables hydrogen-bond donation, which may enhance receptor binding affinity in aqueous environments .

Diazenyl-Functionalized Analog ()

This structurally complex analog incorporates a diazenyl (N=N) group and a hydroxymethylphenyl substituent.

Key Differences :

  • The diazenyl group allows for photoisomerization, enabling light-responsive applications, which the target compound lacks.
  • The hydroxymethylphenyl group increases hydrophilicity, contrasting with the target’s furan-based hydrophobicity .

Research Implications

The target compound’s furan-propenoyl system provides a balance of hydrophobicity and hydrogen-bonding capacity, distinguishing it from analogs with phenoxy, sulfonamide, or diazenyl groups. Future studies should explore its pharmacokinetic profile relative to these analogs, particularly in contexts like enzyme inhibition or polymer compatibility.

准备方法

Solid-Phase Peptide Synthesis (SPPS) Approach

A robust method for preparing such compounds is SPPS, which allows for precise control over sequence and stereochemistry.

  • Resin Loading and Swelling: The synthesis begins with loading the first amino acid onto a 2-chlorotrityl chloride (2CTC) resin, swollen in dichloromethane (DCM) and dimethylformamide (DMF) for 20 minutes.
  • Coupling Reactions: Subsequent amino acid couplings are performed using 4 equivalents of Fmoc-protected amino acid, 3.8 equivalents of HCTU (a uronium-based coupling reagent), and 8 equivalents of N,N-diisopropylethylamine (DIEA) in DMF at 30 °C for 1 hour per coupling step.
  • Deprotection: The Fmoc protecting group is removed by treatment with 20% piperidine in DMF twice (5 min and 10 min), followed by washing with DMF and DCM.
  • Side-Chain Deprotection: Specific protecting groups such as Dde and allyl are removed using hydrazine (3% NH2NH2 in DMF) and palladium-catalyzed deallylation (PhSiH3 and Pd(PPh3)4 in 50% DCM/DMF), respectively.
  • Cyclization and Cleavage: Final cyclization is achieved using PyAOP (a phosphonium coupling reagent), HOAt (additive), and N-methylmorpholine (NMM) for 12 hours. Cleavage from the resin is done with trifluoroacetic acid (TFA)/water/triisopropylsilane (TIPS) (95/2.5/2.5) for 1.5 hours.
  • Purification: The crude product is precipitated with cold diethyl ether, purified by semi-preparative high-performance liquid chromatography (HPLC), and lyophilized to yield the pure compound.

Yields reported for similar peptide syntheses range from 25% to 28% under these conditions, indicating moderate efficiency typical for complex peptide derivatives.

Solution-Phase Peptide Coupling

Alternatively, the compound can be synthesized via solution-phase methods involving:

  • Activation of the carboxylic acid group of the (E)-3-(furan-2-yl)prop-2-enoyl fragment using carbodiimide reagents (e.g., EDC or DCC) in the presence of coupling additives like HOBt or HOAt to suppress racemization.
  • Coupling with the amino group of the protected amino acid derivative under controlled temperature (0–25 °C) to maintain stereochemical integrity.
  • Sequential deprotection and purification steps to isolate the desired amide product.

This method requires careful control of reaction conditions to avoid side reactions such as Michael addition to the α,β-unsaturated system or furan ring degradation.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Resin swelling DCM/DMF, 20 min Ensures resin activation for coupling
Amino acid coupling Fmoc-AA (4 eq), HCTU (3.8 eq), DIEA (8 eq), DMF, 30 °C, 1 hr Efficient amide bond formation
Fmoc deprotection 20% Piperidine in DMF, 2x (5 min, 10 min) Removes Fmoc protecting group
Side-chain deprotection 3% NH2NH2/DMF (Dde), PhSiH3/Pd(PPh3)4 (allyl), 3 hr Selective removal of protecting groups
Cyclization PyAOP (4 eq), HOAt (4 eq), NMM (8 eq), 12 hr Macrocyclization or final coupling step
Cleavage TFA/water/TIPS (95/2.5/2.5), 1.5 hr Releases peptide from resin
Purification Semi-preparative HPLC, lyophilization Obtains pure compound

Analytical and Purification Techniques

  • HPLC: Reverse-phase HPLC is used for monitoring reaction progress and purifying the final product.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
  • NMR Spectroscopy: ^1H and ^13C NMR verify structural integrity and stereochemistry.
  • Infrared Spectroscopy: Confirms functional groups and amide bond formation.

Research Findings and Optimization Notes

  • The use of HCTU and PyAOP as coupling reagents is preferred due to their high efficiency and low racemization rates.
  • Mild deprotection conditions prevent degradation of the furan ring and maintain the (E)-configuration of the α,β-unsaturated system.
  • The choice of resin (2CTC) allows for mild cleavage conditions, preserving sensitive functionalities.
  • Yields around 25–28% are typical, with purity >95% achievable after HPLC purification.
  • Side reactions such as epimerization or furan ring opening are minimized by controlling temperature and reaction times.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Solid-Phase Peptide Synthesis (SPPS) 2CTC resin, Fmoc-AA, HCTU, DIEA, PyAOP, TFA cleavage High stereochemical control, automation possible Moderate yield, requires specialized equipment 25–28
Solution-Phase Coupling Carbodiimides (EDC/DCC), HOBt/HOAt, mild temp Simpler setup, scalable Risk of side reactions, racemization Variable (20–30)

常见问题

Q. Optimization Tips :

  • Adjust stoichiometry (1.1–1.5 equivalents of coupling agents).
  • Monitor reaction progress via TLC or LC-MS to minimize over-reaction.
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Chiral separations are essential. demonstrates chiral HPLC using a Chiralpak® OD column with methanol/CO2 mixtures to resolve isomers (e.g., achieving >98% enantiomeric excess) .
Methodological Validation :

  • Chiral HPLC : Baseline separation of enantiomers with retention time differences >0.8 minutes.
  • Polarimetry : Compare specific rotation values to literature data.
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in ¹H-NMR spectra .

What are the best practices for characterizing this compound’s structure and purity?

Q. Primary Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in showed m/z 428.3 [M+H]⁺) .
  • Multinuclear NMR : Assign peaks for furan protons (δ 6.3–7.4 ppm), amide NH (δ 8.0–8.5 ppm), and phenyl groups (δ 7.2–7.6 ppm) .
  • HPLC Purity Assay : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity .

Q. Advanced Methods :

  • X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable.
  • FT-IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Discrepancies often arise from:

  • Reagent quality : Impure HATU or solvents can reduce coupling efficiency. Use freshly distilled DMF and high-purity reagents .
  • Temperature control : Exothermic reactions (e.g., ’s bromination at 0°C) require strict thermal management to avoid side products .
  • Workup protocols : Incomplete extraction (e.g., ’s dichloromethane washes) may leave unreacted starting materials.

Q. Troubleshooting Table :

IssueSolutionEvidence Reference
Low yield (<30%)Increase coupling agent equivalents
Byproduct formationOptimize reaction time (TLC monitoring)
Enantiomer contaminationUse chiral columns for purification

What safety precautions are critical when handling this compound?

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bonds .
  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. notes no acute hazards but recommends standard lab safety protocols .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Q. Experimental Design :

  • Target Selection : Prioritize enzymes with known interactions with furan or phenylpropanamide motifs (e.g., kinases, proteases) .
  • Assay Conditions : Use fluorescence-based assays (e.g., FRET) at physiological pH (7.4) and temperature (37°C).
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values.

Q. Data Interpretation :

  • Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
  • Validate specificity via counter-screens against unrelated enzymes .

What role do the furan and phenyl groups play in the compound’s physicochemical properties?

  • Lipophilicity : The phenyl group increases logP (~2.5–3.0), enhancing membrane permeability (calculated via ’s PubChem data) .
  • Electron Density : The furan’s conjugated system may stabilize charge-transfer interactions in target binding .
  • Steric Effects : Bulky substituents (e.g., 3-phenyl) can influence binding pocket accessibility in enzymes .

What advanced computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., furan π-stacking with aromatic residues) .
  • MD Simulations : Assess conformational stability over 100-ns trajectories in GROMACS .
  • QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict bioactivity .

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